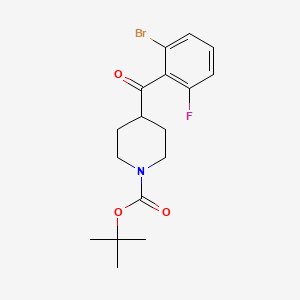
(2-Bromo-6-fluorophenyl)(1-Boc-4-piperidyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-6-fluorophenyl)(1-Boc-4-piperidyl)methanone is a chemical compound that features a bromine and fluorine-substituted phenyl ring attached to a piperidine moiety protected by a tert-butoxycarbonyl (Boc) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluorophenyl)(1-Boc-4-piperidyl)methanone typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring is first protected with a Boc group to prevent unwanted reactions during subsequent steps.
Attachment of the Phenyl Ring: The bromine and fluorine-substituted phenyl ring is then attached to the piperidine moiety through a carbonyl linkage.
Final Purification: The compound is purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-6-fluorophenyl)(1-Boc-4-piperidyl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the piperidine moiety.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride in dry ether is commonly used for reducing the carbonyl group.
Oxidation: Oxidizing agents like potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions can produce alcohols.
Scientific Research Applications
(2-Bromo-6-fluorophenyl)(1-Boc-4-piperidyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-6-fluorophenyl)(1-Boc-4-piperidyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms on the phenyl ring can enhance binding affinity and selectivity, while the Boc-protected piperidine moiety can modulate the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-6-fluorophenyl)(4-methoxy-1-piperidinyl)methanone
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
(2-Bromo-6-fluorophenyl)(1-Boc-4-piperidyl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of a Boc-protected piperidine moiety. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H21BrFNO3 |
|---|---|
Molecular Weight |
386.3 g/mol |
IUPAC Name |
tert-butyl 4-(2-bromo-6-fluorobenzoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H21BrFNO3/c1-17(2,3)23-16(22)20-9-7-11(8-10-20)15(21)14-12(18)5-4-6-13(14)19/h4-6,11H,7-10H2,1-3H3 |
InChI Key |
ZMYIXGYQOSHUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=C(C=CC=C2Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















